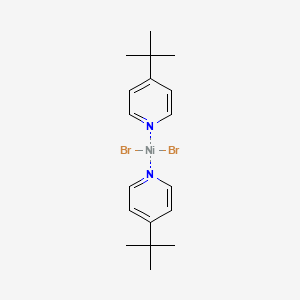
Dibromobis(t-Bu pyridine)nickel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibromobis(t-Bu pyridine)nickel: is a coordination compound formed from the central metal ion nickel, two pyridine molecules, and two bromine atoms. This compound is known for its unique chemical and physical properties, making it suitable for various scientific experiments and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dibromobis(t-Bu pyridine)nickel can be synthesized through the reaction of nickel(II) bromide with tert-butylpyridine in an inert atmosphere. The reaction typically occurs in a solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Dibromobis(t-Bu pyridine)nickel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to form lower oxidation state nickel species.
Substitution: The bromine atoms can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions typically occur in the presence of excess ligand and a suitable solvent.
Major Products:
Oxidation: Nickel(III) or nickel(IV) complexes.
Reduction: Nickel(I) or nickel(0) species.
Substitution: New nickel complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry: Dibromobis(t-Bu pyridine)nickel is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes .
Biology: The compound is studied for its potential biological activity, including its interaction with biomolecules and its role in enzyme mimetics .
Medicine: Research is ongoing to explore the potential therapeutic applications of nickel complexes, including their use as anticancer agents .
Industry: this compound is used in the production of specialty chemicals and materials, including advanced polymers and coatings .
Wirkmechanismus
The mechanism by which Dibromobis(t-Bu pyridine)nickel exerts its effects involves coordination chemistry principles. The nickel center can undergo various oxidation states, allowing it to participate in redox reactions. The pyridine ligands stabilize the nickel center, while the bromine atoms can be substituted to form new complexes. These properties enable the compound to act as a catalyst and interact with various substrates .
Vergleich Mit ähnlichen Verbindungen
Dibromobis(pyridine)nickel: Similar structure but without the tert-butyl groups, leading to different steric and electronic properties.
Dichlorobis(pyridine)nickel: Similar coordination environment but with chlorine instead of bromine, affecting reactivity and stability.
Uniqueness: Dibromobis(t-Bu pyridine)nickel’s uniqueness lies in the presence of tert-butyl groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it particularly useful in specific catalytic applications where such properties are advantageous .
Eigenschaften
Molekularformel |
C18H26Br2N2Ni |
|---|---|
Molekulargewicht |
488.9 g/mol |
IUPAC-Name |
4-tert-butylpyridine;dibromonickel |
InChI |
InChI=1S/2C9H13N.2BrH.Ni/c2*1-9(2,3)8-4-6-10-7-5-8;;;/h2*4-7H,1-3H3;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
PGIXMPBPFWTGOQ-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)(C)C1=CC=NC=C1.CC(C)(C)C1=CC=NC=C1.[Ni](Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















